Methyl 3,6-dihydro-2H-pyran-3-carboxylate
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Overview
Description
Methyl 3,6-dihydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dihydro-2H-pyran-3-carboxylate can be synthesized through the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of sodium methylate under a nitrogen atmosphere . The reaction is typically carried out at a temperature range of 30-40°C, followed by refluxing at 70°C for 6-8 hours .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through fractionation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Methyl 3,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 3,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The compound’s structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-2H-pyran: Similar in structure but differs in the position of the methyl group.
3,4-Dihydro-2H-pyran: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific functional groups, which allow it to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVTZHVDKGIYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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